2-(1H-benzimidazol-1-yl)benzonitrile

Description

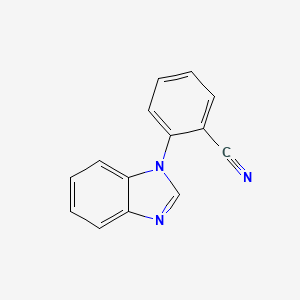

Structure

3D Structure

Properties

IUPAC Name |

2-(benzimidazol-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3/c15-9-11-5-1-3-7-13(11)17-10-16-12-6-2-4-8-14(12)17/h1-8,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENXQLAWUPRDQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30416155 | |

| Record name | SBB025753 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25699-93-8 | |

| Record name | SBB025753 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 1h Benzimidazol 1 Yl Benzonitrile and Its Analogs

Direct Synthetic Approaches to 2-(1H-Benzimidazol-1-yl)benzonitrile

Direct synthesis of the target compound typically involves the formation of a carbon-nitrogen (C-N) bond between the N1 atom of the benzimidazole (B57391) ring and the C2 position of the benzonitrile (B105546) ring. The most prevalent methods for this transformation are transition-metal-catalyzed cross-coupling reactions, particularly the Ullmann condensation and Buchwald-Hartwig amination.

The Ullmann condensation is a classical and widely used method for N-arylation of NH-containing heterocycles. rsc.org This reaction traditionally uses a copper catalyst to couple an aryl halide with a nucleophile, in this case, benzimidazole. Modern protocols have significantly improved upon the harsh conditions of the original reaction. rsc.orgacs.org The synthesis of 2-(1H-benzimidazol-1-yl)benzonitrile via this method would involve the reaction of benzimidazole with a 2-halobenzonitrile (e.g., 2-bromobenzonitrile (B47965) or 2-iodobenzonitrile).

Key components of modern copper-catalyzed N-arylation systems include a copper(I) source, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), a suitable ligand, a base, and a solvent. Ligands play a crucial role in stabilizing the copper catalyst and facilitating the reaction under milder conditions. Phenanthroline-based ligands, like 4,7-dimethoxy-1,10-phenanthroline, have been found to be particularly effective for the N-arylation of imidazoles and benzimidazoles with aryl bromides and iodides. rsc.orgacs.org

Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, offer an alternative and powerful tool for C-N bond formation. researchgate.net These reactions typically exhibit high functional group tolerance and often proceed under mild conditions. The catalytic cycle involves a palladium catalyst, a phosphine-based ligand, and a base to couple the amine (benzimidazole) and the aryl halide (2-halobenzonitrile).

| Catalyst System | Aryl Halide | Ligand | Base | Solvent | Temperature | Yield (%) | Reference |

| CuI | Aryl Iodide/Bromide | 4,7-Dimethoxy-1,10-phenanthroline | K₃PO₄ / Cs₂CO₃ | Dioxane / Toluene | Mild | Good to Excellent | rsc.orgacs.org |

| Cu₂O | Vinyl Bromide | Ethyl 2-oxocyclohexanecarboxylate | - | MeCN | 80-90°C | Good to Excellent | researchgate.net |

| Pd(OAc)₂ | Aryl Chloride | MorDalPhos | NaOtBu | Toluene | RT - 110°C | Good | rsc.org |

Table 1: Representative Catalyst Systems for N-Arylation of Benzimidazoles. This table outlines common catalytic systems applicable for the direct synthesis of 2-(1H-benzimidazol-1-yl)benzonitrile. Yields are general as reported for N-arylation of benzimidazoles.

Precursor Synthesis and Intermediates in Benzimidazole-Nitrile Derivatives

The synthesis of benzimidazole-nitrile derivatives relies on the availability of key precursors: the benzimidazole core and a suitable benzonitrile synthon.

Benzimidazole Synthesis: The most common method for synthesizing the parent benzimidazole is the Phillips condensation, which involves the reaction of o-phenylenediamine (B120857) with formic acid or its derivatives. rsc.orgresearchgate.net Alternatively, o-phenylenediamine can be condensed with various aldehydes followed by an oxidation step. acs.orgresearchgate.net Numerous catalysts and reaction conditions have been developed to improve the efficiency and environmental friendliness of these methods. chemicalbook.com

Benzonitrile Precursor Synthesis: The required 2-halobenzonitriles (e.g., 2-bromobenzonitrile) are typically commercially available. researchgate.netnih.govacs.org For analogs, such as those derived from N-alkylation, precursors like 2-(bromomethyl)benzonitrile (B57715) are used. This intermediate can be synthesized from o-tolunitrile (B42240) via radical bromination.

Synthesis of an Analog via N-Alkylation: An important analog, 1-(2-cyanobenzyl)-1H-benzimidazole, is synthesized not by N-arylation but by N-alkylation. This involves the reaction of benzimidazole with 2-(bromomethyl)benzonitrile. The reaction proceeds via a nucleophilic substitution where the nitrogen atom of the benzimidazole ring attacks the benzylic carbon of 2-(bromomethyl)benzonitrile. This reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile (B52724) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the benzimidazole. nih.govresearchgate.net Phase-transfer catalysts, like tetrabutylammonium (B224687) hydrogen sulfate (B86663), can also be employed to facilitate the reaction in a biphasic system. researchgate.net

| Benzimidazole Reactant | Alkylating Agent | Base | Catalyst | Solvent | Temperature | Product | Reference |

| Benzimidazole | 2-(Bromomethyl)benzonitrile | K₂CO₃ / NaH | - | DMF / Acetonitrile | RT - 60°C | 1-(2-cyanobenzyl)-1H-benzimidazole | nih.gov |

| 2-Substituted Benzimidazole | C₃-C₁₀ Alkyl Bromides | KOH (aq) | Tetrabutylammonium hydrogen sulfate | Dichloromethane/Water | RT | N-Alkyl-2-substituted benzimidazole | researchgate.net |

| Benzimidazole | Benzyl Bromide | NaOH | SDS | Water | 60°C | 1-Benzyl-1H-benzimidazole | nih.gov |

Table 2: General Conditions for N-Alkylation of Benzimidazoles. This table provides examples of reaction conditions for the synthesis of N-alkylated benzimidazole analogs.

Intramolecular Cyclization Strategies for Related Benzimidazole Ring Systems

An alternative to direct intermolecular coupling is the formation of the benzimidazole ring from a precursor that already contains the N-aryl bond. This intramolecular approach can offer advantages in controlling regioselectivity. For the synthesis of N-aryl benzimidazoles, a common strategy involves the cyclization of N-substituted o-phenylenediamines.

A plausible intramolecular route to an N-aryl benzimidazole core would start with an N-(2-haloaryl)amidine. For instance, an N-(2-iodophenyl)benzamidine can undergo an intramolecular C-N cross-coupling reaction to form the benzimidazole ring. This cyclization can be promoted by copper or cobalt catalysts. researchgate.netresearchgate.net Notably, transition-metal-free conditions have also been developed, where a base like potassium carbonate in water or DMSO is sufficient to mediate the cyclization. chemicalbook.com

Another powerful strategy is the reductive cyclization of N-substituted 2-nitroanilines. In this one-pot method, a 2-nitroaniline (B44862) bearing the desired N-aryl group (e.g., a 2-cyanophenyl group) is reacted with an aldehyde in the presence of a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄). rsc.org The nitro group is reduced to an amine in situ, which then condenses with the aldehyde and cyclizes to form the benzimidazole ring. This method is highly versatile and tolerates a wide range of functional groups.

Catalyst-Free and Green Chemistry Approaches in Benzimidazole Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign and sustainable methods for benzimidazole synthesis. These approaches focus on minimizing waste, avoiding hazardous reagents and solvents, and reducing energy consumption.

Green Solvents and Catalysts: Water has been successfully employed as a solvent for benzimidazole synthesis, often at elevated temperatures where its properties as a reaction medium are enhanced. researchgate.netresearchgate.net The use of biodegradable catalysts, such as pyruvic acid or boric acid, in aqueous media provides an eco-friendly alternative to traditional acid catalysts. researchgate.netnih.gov Natural extracts from sources like lemon juice and papaya bark ash have also been explored as green catalysts. nih.gov Polyethylene glycol (PEG) and deep eutectic solvents (DES) are other examples of greener solvent systems that can facilitate these reactions. acs.orgtubitak.gov.tr

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a key technology for green synthesis. rsc.org It dramatically reduces reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles. Many benzimidazole syntheses, including condensations of o-phenylenediamines with aldehydes, have been successfully performed under microwave-assisted, solvent-free conditions. rsc.orgrsc.orgcumhuriyet.edu.tr

Catalyst-Free Methods: Several synthetic protocols have been developed that proceed without the need for a metal catalyst. For example, the intramolecular cyclization of N-(2-iodoaryl)benzamidines can be achieved in water with only a base, avoiding transition metals entirely. acs.org The condensation of o-phenylenediamines with aldehydes can also proceed at room temperature in solvents like acetonitrile without any catalyst. Furthermore, metal-free oxidative cyclization methods using reagents like hypervalent iodine or systems like D-glucose/TBHP in water have been reported. researchgate.netacs.org

| Green Approach | Reactants | Conditions | Advantages | Reference |

| Microwave-Assisted | N-phenyl-o-phenylenediamine + Aldehyde | Er(OTf)₃ (1 mol%), Solvent-free, 60°C, 5-10 min | Fast, high yield, solvent-free | rsc.org |

| Aqueous Media | o-Phenylenediamine + Aldehyde | Pyruvic acid, Water, 50°C (Sonication or Heating) | Eco-friendly, biodegradable catalyst | researchgate.net |

| Catalyst-Free | o-Phenylenediamine + Aldehyde | Acetonitrile, Room Temperature | Mild conditions, no catalyst needed | |

| High-Temp Water | o-Phenylenediamine + Benzoic Acid | Water, 250-300°C | No organic solvent, high purity | researchgate.net |

Table 3: Examples of Green and Catalyst-Free Benzimidazole Syntheses. This table highlights various sustainable methodologies for the formation of the benzimidazole scaffold.

Functionalization and Derivatization Techniques on the Benzimidazole-Benzonitrile Core

Once the core structure of 2-(1H-benzimidazol-1-yl)benzonitrile is assembled, it can be further modified to create a library of derivatives. Functionalization can occur on the benzimidazole ring system or the N-linked benzonitrile ring.

C-H Functionalization: Direct C-H functionalization has become a powerful strategy for derivatization, avoiding the need for pre-functionalized substrates. nih.gov For N-aryl benzimidazoles, the C2 position of the benzimidazole ring is the most acidic and can be functionalized through transition-metal catalysis (e.g., using nickel or ruthenium). rsc.orgacs.orgresearchgate.net This allows for the introduction of aryl and vinyl groups. Additionally, intramolecular C-H activation of the N-aryl ring can be used to create fused polycyclic systems. nih.gov

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the benzimidazole ring (positions 4, 5, 6, and 7) is electron-rich and can undergo electrophilic aromatic substitution reactions such as nitration and halogenation. chemicalbook.comresearchgate.net The position of substitution is directed by the existing ring system and reaction conditions. For example, nitration of benzimidazole typically occurs at the 5- or 6-position. researchgate.net

Cross-Coupling Reactions: If the benzimidazole-benzonitrile core is synthesized with a halogen atom on either aromatic ring, it can serve as a handle for various palladium-catalyzed cross-coupling reactions. Suzuki, Heck, and Sonogashira couplings can be used to introduce new carbon-carbon bonds, while Buchwald-Hartwig amination can be used to form new carbon-nitrogen bonds, greatly expanding the structural diversity of accessible analogs. cumhuriyet.edu.tr

Modification of the Nitrile Group: The cyano group on the benzonitrile ring is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. It can also be reduced to a primary amine (aminomethyl group) or converted into a tetrazole ring, providing entry points for a wide array of further chemical modifications.

Iii. Advanced Spectroscopic Elucidation of 2 1h Benzimidazol 1 Yl Benzonitrile Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-(1H-benzimidazol-1-yl)benzonitrile displays a series of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the benzonitrile (B105546) and benzimidazole (B57391) rings exhibit distinct chemical shifts due to their different electronic environments. The protons of the benzonitrile ring often appear as a complex multiplet, while the protons of the benzimidazole moiety can be distinguished. For instance, the C2-H proton of the imidazole (B134444) ring is typically observed as a singlet at a downfield chemical shift (around 8.0-8.5 ppm) due to the deshielding effect of the adjacent nitrogen atoms. The protons on the benzo part of the benzimidazole ring usually appear as two multiplets corresponding to H-4/H-7 and H-5/H-6.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for 2-(1H-benzimidazol-1-yl)benzonitrile will show distinct signals for the quaternary carbons and the protonated carbons. The carbon of the nitrile group (-C≡N) is a key diagnostic signal, typically appearing in the range of 115-120 ppm. The C2 carbon of the benzimidazole ring is also characteristic, resonating at approximately 140-145 ppm. The remaining aromatic carbons of both the benzonitrile and benzimidazole rings appear in the typical aromatic region of 110-150 ppm. The specific chemical shifts are influenced by the substitution pattern and the electronic interplay between the two heterocyclic systems. For benzimidazoles, rapid tautomerism can sometimes affect the ability to observe all expected signals, though this is not always the case.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Benzonitrile Derivatives

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Benzonitrile Protons | 7.47 (t), 7.60 (d), 7.64 (d) | 112.2, 118.6, 128.9, 132.0, 132.6 |

| Benzimidazole C2-H | ~8.0 - 8.5 (s) | - |

| Benzimidazole Aromatic-H | Multiplets | - |

| Nitrile Carbon (-CN) | - | ~115 - 120 |

| Benzimidazole C2 | - | ~140 - 145 |

| Aromatic Carbons | - | ~110 - 150 |

Note: The data presented are representative values based on benzonitrile and substituted benzimidazoles. rsc.org Exact values for the title compound may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 2-(1H-benzimidazol-1-yl)benzonitrile is characterized by several key absorption bands. The most prominent and diagnostically important band is the stretching vibration of the nitrile group (C≡N), which appears as a sharp, intense peak in the region of 2220-2240 cm⁻¹. The C=N stretching vibration of the imidazole ring is typically observed around 1620-1650 cm⁻¹. Aromatic C=C stretching vibrations from both rings give rise to multiple bands in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings are found above 3000 cm⁻¹. The N-H stretching vibration of the benzimidazole moiety in solid-state or concentrated solutions can be observed as a broad band in the 3200-3500 cm⁻¹ region, often indicative of hydrogen bonding. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is also a strong and sharp band in the Raman spectrum. Aromatic ring vibrations often give rise to strong Raman signals, aiding in the characterization of the fused ring systems.

Table 2: Key Vibrational Frequencies for 2-(1H-Benzimidazol-1-yl)benzonitrile

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3150 | Medium-Weak |

| N-H Stretch (Benzimidazole) | 3200 - 3500 | Broad, Medium |

| C≡N Stretch (Nitrile) | 2220 - 2240 | Sharp, Strong |

| C=N Stretch (Imidazole) | 1620 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple, Medium-Strong |

Note: These are typical ranges, and actual values can be influenced by the physical state of the sample (solid vs. solution) and intermolecular interactions.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar, medium-sized organic molecules like 2-(1H-benzimidazol-1-yl)benzonitrile. In the positive ion mode, the ESI-MS spectrum will prominently feature the protonated molecule, [M+H]⁺. The exact mass of this ion can be used to confirm the elemental composition of the molecule with high accuracy. The use of supercharging reagents can sometimes enhance the signal intensity and the formation of multiply charged ions, although for a molecule of this size, the singly charged ion is expected to be dominant. gre.ac.uk

By increasing the energy in the ion source (in-source fragmentation) or by using tandem mass spectrometry (MS/MS), the [M+H]⁺ ion can be fragmented. scispace.comdntb.gov.ua The resulting fragmentation pattern provides valuable structural information. Likely fragmentation pathways could include the cleavage of the bond between the benzimidazole and benzonitrile moieties, leading to fragment ions corresponding to the individual heterocyclic systems.

Table 3: Expected Mass Spectrometry Data for 2-(1H-Benzimidazol-1-yl)benzonitrile (C₁₄H₉N₃)

| Ion | Description | Calculated m/z |

| [M]⁺ | Molecular Ion | 219.08 |

| [M+H]⁺ | Protonated Molecule | 220.09 |

Note: The calculated m/z values are for the most abundant isotopes.

Electronic Absorption Spectroscopy (UV-Vis) in Solution and Solid State

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy (ground state) to higher energy (excited state) orbitals.

The UV-Vis spectrum of 2-(1H-benzimidazol-1-yl)benzonitrile is expected to show intense absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the conjugated aromatic systems of the benzimidazole and benzonitrile rings. The spectrum of 1H-benzimidazole in acetonitrile (B52724), for example, shows distinct absorption maxima. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent polarity (solvatochromism). researchgate.net Comparing the spectra in solvents of different polarities can offer insights into the nature of the electronic transitions.

In the solid state, intermolecular interactions such as π-π stacking can lead to shifts and broadening of the absorption bands compared to the solution-state spectrum. The optical band gap of the material can be estimated from the onset of absorption in the solid-state UV-Vis spectrum, which provides information about its electronic properties. nih.gov Benzimidazole derivatives are known to be strong UV absorbers, a property related to their ability to dissipate UV energy. researchgate.net

Table 4: Representative UV-Vis Absorption Data for Benzimidazole-based Compounds

| Solvent | λ_max (nm) | Associated Transition |

| Acetonitrile | ~270 - 290 | π→π |

| ~300 - 320 | π→π | |

| Various Solvents | 336 - 374 | π→π* |

Note: Data are representative for benzimidazole and its derivatives. researchgate.netresearchgate.netnih.gov The specific λ_max values for 2-(1H-benzimidazol-1-yl)benzonitrile may differ.

V. Computational Chemistry and Quantum Mechanical Studies of 2 1h Benzimidazol 1 Yl Benzonitrile

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized ground state geometry. nih.gov This is achieved by solving the Schrödinger equation within the DFT framework, which models the electron density to find the minimum energy conformation. For benzimidazole (B57391) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to provide a balance between accuracy and computational cost. mdpi.comresearchgate.net

Below is a representative table illustrating the types of geometric parameters determined through DFT optimization, based on studies of similar benzimidazole structures. mdpi.comresearchgate.net

| Parameter | Description | Typical Calculated Value |

| Bond Lengths (Å) | ||

| C-N (imidazole) | Length of the carbon-nitrogen bond within the imidazole (B134444) ring. | ~ 1.32 - 1.39 |

| N-C (phenyl) | Length of the bond connecting the imidazole nitrogen to the benzonitrile (B105546) ring. | ~ 1.45 |

| C≡N (nitrile) | Length of the carbon-nitrogen triple bond in the nitrile group. | ~ 1.15 |

| Bond Angles (°) | ||

| C-N-C (imidazole) | Angle within the imidazole ring. | ~ 105 - 108 |

| C-N-C (linker) | Angle around the nitrogen linking the two ring systems. | ~ 125 - 128 |

| Dihedral Angles (°) | ||

| C-C-N-C | Torsion angle defining the twist between the benzimidazole and benzonitrile rings. | Varies based on steric hindrance |

Note: The values presented are illustrative and based on DFT calculations for analogous benzimidazole derivatives. Specific values for 2-(1H-benzimidazol-1-yl)benzonitrile would require a dedicated computational study.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Gap)

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, acting as the electron-donating orbital, and the LUMO, the electron-accepting orbital, are central to understanding a molecule's reactivity and electronic transitions. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for evaluating molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability, low chemical reactivity, and high excitation energy. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive, more polarizable, and can be more easily excited. nih.gov

For benzimidazole derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. researchgate.net The distribution of these orbitals across the molecule reveals regions susceptible to electrophilic and nucleophilic attack. In many benzimidazole systems, the HOMO is often localized on the electron-rich benzimidazole ring, while the LUMO can be distributed across both the benzimidazole and the attached phenyl ring. dergipark.org.tr The HOMO-LUMO gap helps explain the charge transfer interactions that can occur within the molecule. researchgate.net From the HOMO and LUMO energies, several key quantum chemical descriptors can be calculated, as shown in the table below.

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Quantifies the resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the ability of a molecule to accept electrons. |

Note: These parameters are derived from the HOMO and LUMO energies obtained via DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronic excited states. nih.govnih.gov TD-DFT is used to calculate the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption bands in a UV-Vis spectrum. researchgate.net

For aromatic systems like 2-(1H-benzimidazol-1-yl)benzonitrile, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions, such as π → π* or n → π*. researcher.life These calculations are crucial for understanding photophysical processes like fluorescence and intramolecular charge transfer (ICT). nih.gov In studies of other benzimidazole derivatives, TD-DFT has been successfully used to explore mechanisms like excited-state intramolecular proton transfer (ESIPT) and to rationalize various experimental observations regarding their fluorescence and stability in different solvents. nih.govnih.govresearchgate.net Such studies on 2-(1H-benzimidazol-1-yl)benzonitrile would provide a detailed picture of its photophysical behavior.

| Parameter | Description | Application |

| Excitation Energy (eV) | The energy required to promote an electron from the ground state to an excited state. | Correlates with the position of absorption bands in the UV-Vis spectrum. |

| Wavelength (λmax) | The wavelength of light corresponding to the calculated excitation energy. | Predicts the color and UV-Vis absorption characteristics of the compound. |

| Oscillator Strength (f) | A dimensionless quantity that represents the probability of a specific electronic transition. | Correlates with the intensity of spectral absorption bands. |

| Orbital Contributions | Identifies which molecular orbitals (e.g., HOMO, LUMO) are involved in a given transition. | Characterizes the nature of the transition (e.g., π → π, n → π, ICT). |

Note: This table outlines the primary outputs of TD-DFT calculations used to analyze excited state properties.

Theoretical Prediction and Correlation with Spectroscopic Data

A key strength of computational chemistry is its ability to predict spectroscopic properties that can be directly compared with experimental measurements. This correlation serves to validate the accuracy of the chosen theoretical model and provides a more detailed interpretation of the experimental data. mdpi.com

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. By comparing the calculated frequencies with the experimental spectra of benzimidazole derivatives, each vibrational mode (e.g., C-H stretching, N-H bending, ring deformations) can be precisely assigned. mdpi.comdergipark.org.trdergipark.org.tr

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of nuclear magnetic shielding tensors. These values can be converted into theoretical ¹H and ¹³C NMR chemical shifts. For benzimidazole compounds, these calculated shifts have shown good agreement with experimental data, aiding in the unambiguous assignment of complex spectra. mdpi.com

UV-Vis Spectroscopy: As discussed in the previous section, TD-DFT calculations predict electronic excitation energies and oscillator strengths. These theoretical values can be directly compared to the absorption maxima (λmax) and intensities observed in an experimental UV-Vis spectrum, helping to confirm the nature of the electronic transitions responsible for the observed absorption bands. researchgate.net

The strong correlation often found between theoretical predictions and experimental results for benzimidazole compounds underscores the power of computational methods to reliably model and interpret the spectroscopic properties of 2-(1H-benzimidazol-1-yl)benzonitrile. mdpi.comdergipark.org.tr

Vi. Photophysical Properties and Luminescence Characteristics of 2 1h Benzimidazol 1 Yl Benzonitrile

Absorption and Emission Spectra Analysis

The interaction of a molecule with light is fundamentally characterized by its absorption and emission spectra. The absorption spectrum reveals the specific wavelengths of light a molecule absorbs to transition from its ground electronic state to an excited state. For benzimidazole-based compounds, these absorptions are typically in the ultraviolet (UV) region and are associated with π-π* electronic transitions within the aromatic system. For instance, the parent 1H-benzimidazole molecule in acetonitrile (B52724) exhibits absorption maxima that are characteristic of its heterocyclic structure. researchgate.net The specific absorption wavelengths for 2-(1H-benzimidazol-1-yl)benzonitrile are determined by the conjugated π-electron system extending across both the benzimidazole (B57391) and benzonitrile (B105546) moieties.

Following absorption of a photon and promotion to an excited state, the molecule can relax back to the ground state by emitting light, a process known as fluorescence. The emission spectrum maps the intensity of this emitted light as a function of wavelength. The difference in energy (and wavelength) between the absorption and emission maxima is a critical parameter. Detailed experimental data on the precise absorption and emission maxima for 2-(1H-benzimidazol-1-yl)benzonitrile are not extensively detailed in publicly available literature, but analysis of analogous structures provides insight into the expected spectral characteristics. For example, studies on other 2-substituted benzimidazoles show that their spectral properties are sensitive to the nature of the substituent and the surrounding environment. researchgate.net

A comprehensive analysis would involve dissolving the compound in various solvents and measuring its response to a range of UV-visible light wavelengths to determine the λ_max_ (wavelength of maximum absorption) and λ_em_ (wavelength of maximum emission).

Table 1: Hypothetical Spectral Data for 2-(1H-benzimidazol-1-yl)benzonitrile in Various Solvents Note: This table is illustrative as specific experimental data for this exact compound is not readily available in the cited sources. It demonstrates the type of data collected in such an analysis.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

|---|---|---|

| Hexane | - | - |

| Dichloromethane | - | - |

| Acetonitrile | - | - |

| Ethanol (B145695) | - | - |

Fluorescence Quantum Yields and Luminescence Lifetimes

Two crucial parameters that quantify the efficiency and dynamics of the fluorescence process are the fluorescence quantum yield (Φ_F_) and the luminescence lifetime (τ).

The fluorescence quantum yield is a measure of the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, representing maximum fluorescence efficiency. In practice, non-radiative decay pathways (such as internal conversion and intersystem crossing) compete with fluorescence, often leading to quantum yields less than 1.0. For benzimidazole derivatives, Φ_F_ can vary significantly depending on their structure and environment. nih.govmdpi.com

The luminescence lifetime represents the average time a molecule spends in the excited state before returning to the ground state via fluorescence. This parameter is typically in the nanosecond (ns) range for fluorescent organic molecules. The lifetime is an intrinsic property of the fluorophore but can be influenced by factors such as solvent, temperature, and the presence of quenching agents. Time-resolved fluorescence spectroscopy is the technique used to measure luminescence lifetimes.

Investigating these parameters for 2-(1H-benzimidazol-1-yl)benzonitrile would provide critical insights into its potential as a practical luminophore.

Table 2: Hypothetical Luminescence Data for 2-(1H-benzimidazol-1-yl)benzonitrile Note: This table is illustrative as specific experimental data for this exact compound is not readily available in the cited sources. It shows the parameters typically measured.

| Solvent | Quantum Yield (ΦF) | Lifetime (τ, ns) |

|---|---|---|

| Hexane | - | - |

| Acetonitrile | - | - |

| Ethanol | - | - |

Stokes Shift Analysis and Solvent Effects on Photophysical Behavior

The Stokes shift is the difference in energy between the positions of the band maxima of the absorption and emission spectra of the same electronic transition. nih.gov This phenomenon arises because upon excitation, the molecule rapidly relaxes to the lowest vibrational level of the first excited state before fluorescence occurs. arxiv.org Additionally, the solvent molecules surrounding the fluorophore reorganize around the new, typically more polar, excited-state dipole moment. This solvent relaxation lowers the energy of the excited state, further contributing to the emission occurring at a lower energy (longer wavelength) than the absorption. arxiv.org A large Stokes shift is often a desirable characteristic for fluorescent probes as it minimizes self-absorption and improves detection sensitivity. researchgate.netwikipedia.org

The photophysical behavior of benzimidazole-nitrile chromophores is highly susceptible to solvent effects (solvatochromism). The polarity of the solvent can influence the energy levels of the ground and excited states differently. nih.govresearchgate.net A bathochromic (red) shift in the emission spectrum with increasing solvent polarity often indicates that the excited state is more polar than the ground state, which is common for molecules undergoing intramolecular charge transfer (ICT) upon excitation. researchgate.netresearchgate.net Analyzing the Stokes shift in a range of solvents with varying polarity can therefore provide valuable information about the charge distribution changes upon photoexcitation. nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Analogous Benzimidazole Systems

While 2-(1H-benzimidazol-1-yl)benzonitrile itself lacks the necessary intramolecular hydrogen bond for ESIPT, this process is a hallmark of a closely related and extensively studied class of benzimidazoles, such as 2-(2'-hydroxyphenyl)benzimidazole (HPBI). researchgate.netresearchgate.net Understanding ESIPT in these analogs provides a crucial framework for interpreting the photophysics of benzimidazole derivatives.

ESIPT is a photochemical reaction where a proton is transferred between two atoms within the same molecule in the excited state. wikipedia.org In HPBI, excitation to the first singlet excited state (S_1_) significantly increases the acidity of the phenolic proton and the basicity of the imine nitrogen. This triggers an ultrafast (femtosecond to picosecond) proton transfer from the hydroxyl group to the nitrogen atom, forming an excited-state keto-tautomer. mdpi.com

This keto-tautomer is energetically favored in the excited state and is responsible for the characteristic fluorescence of ESIPT molecules. wikipedia.org Because the keto-tautomer is unstable in the ground state, upon emission, the molecule reverts to its original enol form. This four-level photochemical cycle (enol absorption, excited enol → excited keto tautomerization, keto emission, ground-state reversion) is the source of the exceptionally large Stokes shifts (often >200 nm) observed in these systems. researchgate.netnih.gov The efficiency of ESIPT can be influenced by the solvent, as polar or protic solvents can interfere with the intramolecular hydrogen bond necessary for the process. nih.gov

Design Principles for Modulating Photophysical Properties in Benzimidazole-Nitrile Chromophores

The rational design of new fluorescent materials requires a deep understanding of structure-property relationships. For chromophores based on the benzimidazole-nitrile scaffold, several key principles can be used to tune their absorption, emission, and quantum efficiency. rsc.orgrsc.org

Substitution Effects: The introduction of electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -NO₂, -CN) at specific positions on the aromatic rings can significantly alter the photophysical properties. nih.gov Electron-donating groups generally lead to a red-shift in both absorption and emission spectra by raising the energy of the highest occupied molecular orbital (HOMO). Conversely, electron-withdrawing groups can lower the lowest unoccupied molecular orbital (LUMO) energy. This modulation of the HOMO-LUMO energy gap is a fundamental strategy for color tuning. rsc.org

Molecular Rigidity and Planarity: The planarity of the chromophore affects the extent of π-conjugation. In the related isomer 4-(1H-benzimidazol-2-yl)benzonitrile, the benzimidazole and phenyl rings are nearly coplanar, which facilitates electronic communication. nih.gov Restricting intramolecular rotations and vibrations, for example, by creating more rigid molecular structures, often leads to an increase in the fluorescence quantum yield by reducing non-radiative decay pathways. rsc.org

Intramolecular Charge Transfer (ICT): Creating a donor-π-acceptor (D-π-A) structure within the molecule can promote ICT upon excitation. In such a design, the benzimidazole or benzonitrile moiety can act as either the acceptor or part of the π-bridge, depending on the substituents. Molecules with strong ICT character often exhibit high sensitivity to solvent polarity and can be designed to have large Stokes shifts. rsc.org

Incorporation of ESIPT Moieties: As discussed, introducing a proton-donating group (like -OH) ortho to the linkage with the imidazole (B134444) ring can enable ESIPT, which is a powerful tool for achieving very large Stokes shifts and creating environmentally sensitive probes. researchgate.netnih.gov

By strategically applying these principles, researchers can fine-tune the photophysical characteristics of benzimidazole-nitrile derivatives to meet the specific demands of applications ranging from bio-imaging to advanced optical materials.

Vii. Coordination Chemistry and Ligand Design Principles for 2 1h Benzimidazol 1 Yl Benzonitrile

Transition Metal Complexation Strategies with Benzimidazole-Based Ligands

The synthesis of transition metal complexes using benzimidazole-based ligands, such as 2-(1H-benzimidazol-1-yl)benzonitrile, typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. royalsocietypublishing.orgnih.gov Common strategies employ transition metal salts like chlorides, acetates, or nitrates of copper(II), zinc(II), nickel(II), cobalt(II), and silver(I). royalsocietypublishing.orgmdpi.com

The complexation reactions are often carried out in polar solvents like ethanol (B145695) or methanol, where both the ligand and the metal salt exhibit adequate solubility. nih.govmdpi.com The stoichiometry of the reaction, particularly the ligand-to-metal molar ratio, is a critical parameter that influences the structure of the final product. For instance, a 2:1 ligand-to-metal ratio is frequently used in the synthesis of complexes with M(II) ions. nih.gov The reaction mixture is typically stirred at room temperature or under reflux for a period ranging from several hours to days to ensure completion. nih.govmdpi.com The resulting metal complexes often precipitate from the solution and can be isolated by filtration, washed, and dried. nih.gov The products obtained can vary in color and morphology depending on the metal ion and the specific benzimidazole (B57391) derivative used. nih.gov The inherent properties of the benzimidazole moiety, including its planarity, conjugated π-system, and the presence of nitrogen donor atoms, make it an excellent scaffold for coordinating with a wide array of metal ions. nih.govresearchgate.net

Coordination Modes and Ligand Denticity of Benzimidazole-Nitrile Scaffolds

The 2-(1H-benzimidazol-1-yl)benzonitrile ligand possesses two primary potential coordination sites: the sp²-hybridized nitrogen atom (N3) of the imidazole (B134444) ring and the sp-hybridized nitrogen atom of the nitrile group. This dual-site availability allows for several possible coordination modes, influencing the dimensionality and topology of the resulting metal complexes.

Monodentate Coordination: The most common coordination mode for simple benzimidazole derivatives involves the donation of the lone pair of electrons from the imine nitrogen (N3) of the imidazole ring to the metal center. nih.govresearchcommons.org This nitrogen is generally the most basic and sterically accessible site, making it the preferred point of attachment. In this mode, the nitrile group remains uncoordinated and available for further interactions, such as hydrogen bonding.

Bidentate Chelating Coordination: The ligand could potentially act as a bidentate N,N'-chelating agent, coordinating to a single metal center through both the benzimidazole N3 nitrogen and the nitrile nitrogen. This would result in the formation of a seven-membered chelate ring. While possible, the formation of larger seven-membered rings is often less entropically and enthalpically favored compared to five- or six-membered rings.

Bridging Coordination: The ligand can function as a bridging ligand, connecting two or more metal centers. This can occur in several ways, for example, by coordinating to one metal via the benzimidazole nitrogen and to another via the nitrile nitrogen. This bridging capability is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgacs.org

The choice of metal ion, the counter-anion, and the reaction conditions play a decisive role in determining the operative coordination mode and the final structure of the assembly. rsc.org

Structural Elucidation of Coordination Compounds (e.g., via X-ray Crystallography)

While a crystal structure for a complex of 2-(1H-benzimidazol-1-yl)benzonitrile was not found in the provided search results, analysis of closely related structures provides valuable insight. For example, the crystal structure of 4-(1H-benzimidazol-2-yl)benzonitrile reveals a nearly planar molecule where the benzimidazole and phenyl rings are almost coplanar. nih.gov In its crystal lattice, molecules are linked into chains by intermolecular N-H···N hydrogen bonds between the imidazole N-H group and the nitrile nitrogen. nih.gov This demonstrates the ability of both functional groups to participate in significant intermolecular interactions, which would also be crucial in the packing of coordination compounds. The structural data for this related compound is summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₉N₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2172 (10) |

| b (Å) | 11.818 (2) |

| c (Å) | 12.719 (2) |

| β (°) | 92.057 (7) |

| Volume (ų) | 1084.1 (3) |

| Z | 4 |

Spectroscopic Characterization of Metal Complexes (e.g., IR, Raman, UV-Vis)

Spectroscopic techniques are indispensable for characterizing metal complexes of 2-(1H-benzimidazol-1-yl)benzonitrile, providing evidence of coordination and offering insights into the structure of the complexes.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is particularly useful for confirming the coordination of the benzimidazole ligand. The stretching vibration of the imine bond, ν(C=N), within the imidazole ring is a key diagnostic peak. In the free ligand, this band appears at a characteristic frequency, which typically shifts to a lower wavenumber (by 6-35 cm⁻¹) upon coordination of the imine nitrogen to a metal center. nih.govresearchgate.net This shift is indicative of a decrease in the C=N bond order due to the donation of electron density to the metal. The stretching frequency of the nitrile group, ν(C≡N), would also be monitored. A shift in this band would suggest the involvement of the nitrile nitrogen in coordination. Furthermore, the appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can often be assigned to metal-ligand stretching vibrations, such as ν(M-N), providing direct evidence of complex formation. researchcommons.org

| Vibrational Mode | Typical Wavenumber (Free Ligand, cm⁻¹) | Change Upon Coordination | Reason |

|---|---|---|---|

| ν(C=N) | ~1610-1640 | Shifts to lower frequency (Δν = 6-35 cm⁻¹) | Coordination of imine nitrogen to the metal center |

| ν(C≡N) | ~2220-2260 | Shift expected if nitrile nitrogen coordinates | Change in electronic environment of the nitrile group |

| ν(M-N) | N/A | Appearance of new bands (~430-580 cm⁻¹) | Formation of a new metal-nitrogen bond |

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy is used to study the electronic transitions within the ligand and the metal ion. Benzimidazole ligands typically exhibit intense absorption bands in the UV region corresponding to π→π* and n→π* transitions. iosrjournals.org Upon complexation, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift. For complexes of d-block metals, new, weaker absorption bands may appear in the visible region. These bands are attributed to ligand-field (d-d) transitions, and their position and intensity provide valuable information about the coordination geometry and electronic structure of the metal center. nih.goviosrjournals.org

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Incorporating Related Ligands

Benzimidazole derivatives are highly effective building blocks for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). researchgate.netnih.gov Their rigid, planar nature and well-defined coordination vectors make them ideal organic linkers. The assembly of these structures is driven by the formation of strong coordination bonds between the nitrogen atoms of the ligand and metal ions or clusters, creating extended one-, two-, or three-dimensional networks. rsc.orgacs.org

The specific ligand 2-(1H-benzimidazol-1-yl)benzonitrile is well-suited for this purpose. Its ability to act as a monodentate or a bridging ligand allows for the formation of various network topologies. rsc.org Beyond direct coordination, non-covalent interactions play a critical role in stabilizing and directing the final architecture. These interactions include:

Hydrogen Bonding: The N-H group of the benzimidazole ring (if present in the tautomeric form or in related ligands) can act as a hydrogen bond donor, while the nitrile nitrogen and the uncoordinated imine nitrogen can act as acceptors. nih.govnih.gov

π-π Stacking: The aromatic rings of the benzimidazole and benzonitrile (B105546) moieties can engage in π-π stacking interactions, which help to organize the ligands and complexes in the solid state. nih.gov

The combination of these directed interactions allows for the rational design of functional materials. MOFs based on benzimidazole linkers have been developed for applications such as selective gas storage and separation, catalysis, and as supercapacitors. rsc.orgrsc.org For example, flexible benzimidazole carboxylic acid ligands have been used to synthesize 3D porous MOFs that exhibit selective CO₂ adsorption. rsc.org The incorporation of the nitrile functionality, as in 2-(1H-benzimidazol-1-yl)benzonitrile, could introduce additional polarity into the pores of a MOF, potentially enhancing its selectivity for certain guest molecules.

Viii. Organic Reactivity and Advanced Transformation Pathways of 2 1h Benzimidazol 1 Yl Benzonitrile

Transformations Involving the Nitrile Group (e.g., Hydrolysis to Carboxylic Acid, Reduction to Amine)

The nitrile group in 2-(1H-benzimidazol-1-yl)benzonitrile is a key functional handle that can be readily converted into other important chemical moieties, most notably carboxylic acids and primary amines.

Hydrolysis to 2-(1H-benzimidazol-1-yl)benzoic acid:

The hydrolysis of the nitrile functionality to a carboxylic acid is a fundamental transformation. While specific studies on the hydrolysis of 2-(1H-benzimidazol-1-yl)benzonitrile are not extensively detailed in the reviewed literature, the hydrolysis of a closely related analogue, 2-[(1H-benzimidazol-1-yl)methyl]benzonitrile, has been reported. This process typically involves heating the nitrile in the presence of a strong base, such as potassium hydroxide, in an aqueous solution, followed by acidification.

A plausible reaction scheme for the hydrolysis of 2-(1H-benzimidazol-1-yl)benzonitrile is presented below, based on established methodologies for nitrile hydrolysis.

Table 1: Representative Conditions for Hydrolysis of Related Nitriles

| Starting Material | Reagents and Conditions | Product | Yield |

| 2-[(1H-benzimidazol-1-yl)methyl]benzonitrile | 1. KOH, H₂O, reflux (36 h)2. 6 N HCl | 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid | Good |

This data is based on the hydrolysis of a structural analog and is presented to illustrate a potential synthetic route.

Reduction to 2-(1H-benzimidazol-1-yl)benzylamine:

The reduction of the nitrile group to a primary amine offers another pathway for functionalization. This transformation is typically achieved using various reducing agents. Common methods for the reduction of aryl nitriles include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. For instance, the photocatalytic reduction of benzonitrile (B105546) to benzylamine (B48309) has been achieved using a palladium-loaded titanium(IV) oxide photocatalyst in an acidic aqueous suspension. rsc.org

Table 2: General Methods for the Reduction of Aryl Nitriles

| Reagent/Catalyst | Conditions | Product |

| H₂/Pd, Pt, or Ni | High pressure and/or temperature | Primary amine |

| LiAlH₄ | 1. Anhydrous ether or THF2. Aqueous workup | Primary amine |

| NaBH₄/CoCl₂ | Methanol | Primary amine |

| Pd/TiO₂ (photocatalytic) | Aqueous acidic suspension, hole scavenger | Primary amine |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The benzimidazole (B57391) and benzonitrile rings in 2-(1H-benzimidazol-1-yl)benzonitrile are susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various substituents.

Electrophilic Aromatic Substitution:

The benzimidazole ring system is generally electron-rich and thus reactive towards electrophiles. Based on the principles of electrophilic aromatic substitution, the positions most susceptible to attack are the 4-, 5-, 6-, and 7-positions of the benzimidazole ring. researchgate.net The benzonitrile ring, being deactivated by the electron-withdrawing nitrile group, is less reactive towards electrophiles. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.gov The specific regioselectivity of these reactions on 2-(1H-benzimidazol-1-yl)benzonitrile would be influenced by the directing effects of both the imidazole (B134444) ring and the nitrile group.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) on the aromatic rings of 2-(1H-benzimidazol-1-yl)benzonitrile is also a viable transformation pathway, particularly on rings bearing electron-withdrawing groups or suitable leaving groups. researchgate.netresearchgate.net For instance, the intramolecular aromatic nucleophilic substitution of a nitro group activated by a benzimidazole moiety has been reported in related systems. nih.gov In the context of 2-(1H-benzimidazol-1-yl)benzonitrile, a suitably positioned leaving group on either the benzimidazole or the benzonitrile ring could be displaced by a strong nucleophile. For example, 2-chloro-1-methylbenzimidazole readily reacts with nucleophiles like sodium methoxide (B1231860) or ethoxide. kau.edu.sa

Cycloaddition Reactions and Heterocycle Annulation Strategies

The benzimidazole framework of 2-(1H-benzimidazol-1-yl)benzonitrile can participate in cycloaddition and annulation reactions to construct more complex, fused heterocyclic systems. These advanced transformations often utilize transition-metal catalysis to achieve C-H activation and subsequent bond formation.

Transition Metal-Catalyzed C-H Functionalization and Annulation:

In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the derivatization of benzimidazoles. acs.orgacs.orgrsc.org Rhodium, palladium, and copper catalysts have been employed for the direct arylation, alkenylation, and alkylation of the C2-position of the benzimidazole ring. acs.orgrsc.orgnih.gov

Furthermore, intramolecular C-H activation can lead to the formation of fused polycyclic systems. For example, rhodium-catalyzed intramolecular direct arylation of N-aryl imidazole derivatives via double C-H bond activation provides access to imidazo[2,1-a]isoquinoline (B1217647) derivatives. acs.org Similar strategies could potentially be applied to 2-(1H-benzimidazol-1-yl)benzonitrile to construct novel fused heterocyclic scaffolds.

Cycloaddition Reactions:

The nitrile group of the benzonitrile moiety can also participate in cycloaddition reactions. For instance, benzonitrile oxide, which can be generated from the corresponding hydroxamoyl chloride, undergoes 1,3-dipolar cycloaddition reactions with various dipolarophiles to form five-membered heterocyclic rings. rsc.orgrsc.orgresearchgate.net

Moreover, the benzimidazole ring itself can be a component in cycloaddition reactions. For example, 1H-benzimidazole-2-acetonitriles have been used as synthons in the construction of fused benzimidazole systems through various cycloaddition and condensation reactions. kau.edu.sa

Ix. Potential Applications in Advanced Materials Science Based on Structural and Electronic Properties

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The benzimidazole-benzonitrile framework is a promising scaffold for materials used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The combination of the electron-deficient benzonitrile (B105546) and the typically electron-rich or ambipolar benzimidazole (B57391) moiety can create bipolar host materials, which are crucial for achieving high-performance phosphorescent OLEDs (PHOLEDs) by facilitating balanced charge transport and restraining exciton (B1674681) annihilation. researchgate.netresearchgate.net

Derivatives incorporating these two units have been successfully designed and synthesized as host materials for green and red PHOLEDs. researchgate.netresearchgate.net For instance, bipolar host materials combining carbazole, benzonitrile, and benzimidazole units have demonstrated excellent device performance. researchgate.net Furthermore, the rigid structure of the benzimidazole ring contributes to high thermal stability, a critical property for the operational longevity of OLED devices. nih.gov Pyrene-benzimidazole derivatives have also been investigated as efficient blue emitters, indicating that the core structure can be functionalized to tune emission colors. nih.govnsf.gov The strategic design of molecules with benzonitrile components has also led to materials with thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in modern OLEDs. rsc.org

Table 1: Performance of Selected Benzimidazole and Benzonitrile Derivatives in OLEDs

| Compound Type | Application in OLED | Key Performance Metric | Reference |

|---|---|---|---|

| Benzothienocarbazole/Benzimidazole Hosts | Green PHOLED Host | Max. EQE: 27.9% | researchgate.net |

| Carbazole/Benzonitrile/Benzimidazole Hosts | Bipolar Host Material | High efficiency for blue, green, and red PHOLEDs | researchgate.net |

| Pyrene-Benzimidazole Derivative | Blue Emitter | Max. EQE: 4.3%; CIE (0.1482, 0.1300) | nih.gov |

| Fluorinated Benzonitrile D-A-D' Compound | TADF Emitter | Exhibits dual CT-TADF emission | rsc.org |

Fluorescent Probes and Sensors

The benzimidazole moiety is a well-established recognition and signaling unit in the design of fluorescent chemosensors for detecting various ions and molecules. semanticscholar.org Its nitrogen atoms can act as binding sites for metal ions and as hydrogen-bond donors or acceptors for anions, leading to changes in the molecule's photophysical properties upon analyte binding. nih.govresearchgate.net This allows for the development of "turn-off," "turn-on," or ratiometric fluorescent sensors.

Benzimidazole-based probes have demonstrated high selectivity and sensitivity for a range of analytes. For example, derivatives have been designed for the selective recognition of metal ions such as Co²⁺, Fe³⁺, Cu²⁺, and Zn²⁺. mdpi.comresearchgate.netnih.govrsc.org The sensing mechanism often involves processes like photoinduced electron transfer (PET) or the inhibition of excited-state intramolecular proton transfer (ESIPT). Similarly, benzimidazole derivatives serve as effective sensors for environmentally and biologically important anions like cyanide (CN⁻), acetate (B1210297) (OAc⁻), and hydrogen sulfate (B86663) (HSO₄⁻). nih.govmdpi.comrsc.orgscispace.com The interaction typically occurs through hydrogen bonding, leading to a measurable optical response. scispace.com

Table 2: Examples of Benzimidazole-Based Fluorescent Sensors

| Sensor Derivative | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Quinoline-Benzimidazole Conjugate | Co²⁺ | Fluorescence quenching (PET) | 3.56 µM | mdpi.comnih.gov |

| Conjugated Polyelectrolyte with Benzimidazole | Fe³⁺ | Fluorescence quenching | Not specified | researchgate.net |

| Macrocycle with Bis-benzimidazolium | OAc⁻ | Fluorescence quenching | 0.21 µM | nih.gov |

| Phenanthroimidazole Derivative | CN⁻ | Fluorescence quenching | 0.8 µM | rsc.org |

| 4-(1H-Benzimidazol-2-yl)-2-methoxy-phenol | CN⁻ | Fluorescence enhancement | 1.2 µM | scispace.com |

Other Functional Organic Materials

The robust and versatile nature of the benzimidazole and benzonitrile moieties makes them valuable building blocks for a wide array of functional organic materials beyond optoelectronics. nih.govacgpubs.org Nitriles are recognized as important parent compounds for synthesizing various heterocyclic functional materials. nih.gov

The high thermal stability and rigidity of the benzimidazole ring system make it an excellent component for high-performance polymers. nih.gov Incorporating benzimidazole units into polyimide backbones has been shown to significantly enhance their thermal properties, such as increasing the glass transition temperature and decomposition temperature, while also lowering the coefficient of thermal expansion (CTE). nih.gov These improved properties are critical for applications in flexible electronics and aerospace materials. nih.gov Furthermore, benzimidazole derivatives are useful synthons for creating more complex fused heterocyclic systems with potential applications in medicinal chemistry and materials science. mdpi.comkau.edu.saunl.pt

Supramolecular Materials and Self-Assembly through Non-Covalent Interactions

The structure of 2-(1H-benzimidazol-1-yl)benzonitrile is well-suited for forming ordered, higher-dimensional structures through self-assembly, driven by a variety of non-covalent interactions. researchgate.net This field, often referred to as crystal engineering, utilizes predictable intermolecular interactions to design materials with specific structures and properties. researchgate.net

Crystal structure analyses of closely related benzimidazole derivatives reveal the prevalence of several key interactions:

Hydrogen Bonding: The N-H group of the imidazole (B134444) ring is a potent hydrogen-bond donor, which can interact with the nitrogen atom of the nitrile group or other acceptor sites, often leading to the formation of infinite chains or networks. nih.govresearchgate.net In related structures, O-H···N and C-H···O hydrogen bonds are also observed to connect molecules into one-dimensional frameworks. nih.gov

π–π Stacking: The planar, aromatic benzimidazole and benzonitrile rings are prone to π–π stacking interactions, which play a crucial role in stabilizing the crystal packing. nih.gov

These non-covalent interactions collectively guide the assembly of molecules into well-defined supramolecular structures. rsc.orgfigshare.com By modifying the peripheral substituents on the benzimidazole or benzonitrile rings, it is possible to fine-tune these interactions and control the final architecture, opening avenues for the rational design of novel crystalline materials, including co-crystals and coordination polymers. researchgate.netnih.gov

Table 3: Non-Covalent Interactions in Related Benzimidazole Crystal Structures

| Interaction Type | Description | Role in Supramolecular Assembly | Reference |

|---|---|---|---|

| N—H···N | Hydrogen bond between imidazole N-H donor and nitrile N acceptor. | Links molecules into zigzag chains. | nih.gov |

| O—H···N / C—H···O | Hydrogen bonds involving carboxyl or hydroxyl groups. | Forms 1D frameworks and connects molecules. | nih.gov |

| π–π Interactions | Stacking between aromatic rings (e.g., benzimidazole-benzene). | Stabilizes the crystal lattice and contributes to framework formation. | nih.gov |

| C—H···π Interactions | Interaction between a C-H bond and the π-system of an aromatic ring. | Contributes to the overall packing and formation of the supramolecular structure. | nih.gov |

Table of Compound Names Mentioned

| Compound Name |

|---|

| 2-(1H-benzimidazol-1-yl)benzonitrile |

| 4-(1H-benzimidazol-2-yl)benzonitrile |

| 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid |

| 4-(1H-Benzimidazol-2-yl)-2-methoxy-phenol |

| Polyimides |

| Carbazole |

X. Conclusion and Future Research Perspectives

Summary of Key Academic Findings for 2-(1H-Benzimidazol-1-yl)benzonitrile and Related Scaffolds

The benzimidazole (B57391) framework is a cornerstone in the development of therapeutic agents, with derivatives demonstrating antibacterial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties. researchgate.netnih.gov The structural versatility and relative ease of synthesis make the benzimidazole nucleus an attractive starting point for creating diverse chemical libraries. researchgate.netnih.gov Synthesis methodologies are well-established, commonly involving the condensation of o-phenylenediamines with carboxylic acids, aldehydes, or their derivatives like nitriles. nih.govnih.gov Modern approaches have incorporated green chemistry principles, utilizing microwaves, ultrasound, and nano-based catalysts to improve efficiency and environmental friendliness. researchgate.net

While specific research on 2-(1H-benzimidazol-1-yl)benzonitrile is not extensively detailed in the provided literature, significant insights can be drawn from related benzimidazole-nitrile structures. For instance, compounds like 4-(1H-benzo[d]imidazol-2-yl)benzonitrile have been synthesized and structurally characterized, revealing nearly coplanar benzimidazole and phenyl rings. nih.gov In this related molecule, the crystal structure is stabilized by intermolecular N—H···N hydrogen bonding, where the imidazole (B134444) proton interacts with the nitrogen of the nitrile group, forming zigzag chains. nih.gov This highlights the nitrile moiety's role as a potent hydrogen bond acceptor, a critical interaction in molecular recognition and crystal engineering.

Furthermore, 1H-benzimidazole-2-acetonitriles are recognized as valuable synthons for creating more complex, fused heterocyclic systems such as pyrrolobenzimidazoles and pyridobenzimidazoles. kau.edu.saresearchgate.net The reactivity of the cyanomethyl group in these scaffolds allows for a variety of chemical transformations. kau.edu.samdpi.com The benzimidazole-nitrile scaffold is therefore a key building block for constructing novel molecular architectures with potential applications in advanced materials and pharmacology.

The biological significance of the benzimidazole scaffold is well-documented, with numerous derivatives having reached the market as successful drugs. rsc.orgnih.gov Structure-activity relationship (SAR) studies consistently indicate that substitutions at the N-1, C-2, and C-5/6 positions of the benzimidazole ring are crucial for modulating pharmacological effects. nih.govnih.gov The incorporation of a nitrile group, as seen in the broader class of compounds, can influence electronic properties, polarity, and the ability to engage in specific intermolecular interactions, thereby impacting biological activity.

Table 1: Selected Biological Activities of Various Benzimidazole Scaffolds

| Compound/Derivative Class | Biological Activity | Target/Mechanism of Action (if specified) |

|---|---|---|

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Antimicrobial, Anticancer | Potential interaction with dihydrofolate reductase (DHFR) |

| Diaryl ether-linked benzimidazole derivatives | BACE1 Inhibition | Inhibition of β-secretase for potential Alzheimer's treatment nih.gov |

| 2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile | Vasodilation | Not specified nih.gov |

| Chrysin benzimidazole derivatives | Anticancer | Activity against MCF-7 cells nih.gov |

| N-benzyl-1H-benzimidazol-2-amine derivatives | Antileishmanial | Activity against L. mexicana and L. braziliensis nih.gov |

| Benzimidazole-hydrazone derivatives | Anthelmintic, Antioxidant | Activity against Trichinella spiralis unl.pt |

Unexplored Research Avenues and Methodological Challenges

Despite the wealth of research on benzimidazoles, specific knowledge gaps and challenges persist, particularly concerning asymmetrically substituted systems like 2-(1H-benzimidazol-1-yl)benzonitrile.

Regioselective Synthesis: A primary challenge is the development of highly regioselective synthetic methods. The reaction of an o-phenylenediamine (B120857) with a substituted benzonitrile (B105546) can potentially yield two different N-1 substituted isomers. Achieving high selectivity for the desired isomer, such as 2-(1H-benzimidazol-1-yl)benzonitrile, often requires carefully controlled reaction conditions or multi-step procedures, which can be inefficient. While methods for synthesizing N-aryl-substituted heterocycles are being developed, achieving precise regiocontrol without resorting to complex protecting group strategies remains a significant hurdle. researchgate.net

Systematic Structure-Activity Relationship (SAR) Studies: While SAR for the benzimidazole class is broadly understood, systematic studies on the benzimidazole-benzonitrile scaffold are lacking. nih.gov Research has predominantly focused on 2-substituted benzimidazoles. nih.gov A comprehensive investigation into how the position of the nitrile group on the N-1 phenyl ring (ortho, meta, para) influences biological activity and physicochemical properties is an unexplored avenue. Such studies would be invaluable for the rational design of new drug candidates. nih.gov

Exploration of Non-Medical Applications: The majority of research on benzimidazoles is centered on their pharmacological potential. researchgate.netresearchgate.net There is a significant opportunity to explore their application in materials science. The rigid, planar structure and hydrogen bonding capabilities of compounds like 2-(1H-benzimidazol-1-yl)benzonitrile suggest potential uses in the development of organic light-emitting diodes (OLEDs), sensors, or as ligands for metal-organic frameworks (MOFs).

Mechanistic Insights: For many biologically active benzimidazole derivatives, the precise mechanism of action is not fully elucidated. nih.gov Future research should focus on detailed mechanistic studies, including the identification of specific molecular targets and pathways. This deeper understanding is crucial for optimizing lead compounds and predicting potential off-target effects.

Potential for Rational Design of Novel Benzimidazole-Nitrile Based Systems for Advanced Chemical Applications

The principles of rational design, which leverage computational and structural biology tools, offer a powerful approach to harnessing the potential of the benzimidazole-nitrile scaffold. nih.govresearchgate.netrug.nl

Computational Modeling and Drug Design: The benzimidazole-benzonitrile framework is an ideal candidate for computational-driven drug design. The nitrile group is a versatile functional group; it is a strong hydrogen bond acceptor and can serve as a bioisostere for other groups. Molecular docking and molecular dynamics simulations can be used to model the interactions of novel derivatives with specific biological targets, such as enzyme active sites. nih.govrsc.org These in silico methods can guide the synthesis of compounds with enhanced potency and selectivity, as demonstrated in the design of BACE1 inhibitors and antifungal agents. nih.govrsc.org

Bioisosteric Replacement and Scaffold Hopping: The benzonitrile moiety can be used as a key pharmacophore or as a starting point for bioisosteric replacement to fine-tune activity, selectivity, and pharmacokinetic properties. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each offering different interaction profiles. This functional group versatility allows chemists to rationally modify lead compounds to optimize their drug-like properties.

Development of Advanced Materials: The structural features of 2-(1H-benzimidazol-1-yl)benzonitrile—a planar, aromatic system with a polar nitrile group—are highly desirable for materials science applications. Rational design can be employed to create derivatives with tailored electronic and photophysical properties. For example, by extending the π-conjugated system or introducing specific functional groups, it may be possible to develop novel compounds for use as fluorescent probes, organic semiconductors, or components in supramolecular assemblies. The predictable hydrogen bonding involving the nitrile and imidazole groups can be exploited to engineer specific crystal packing arrangements, leading to materials with desired optical or electronic properties. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-(1H-benzimidazol-1-yl)benzonitrile, and how can reaction conditions be optimized?

Answer: A widely used method involves cyclocondensation of o-phenylenediamine derivatives with nitrile-containing precursors. For example, 4-(1H-benzo[d]imidazol-2-yl)benzonitrile was synthesized via a one-pot reaction under solvent-free conditions using an organocatalyst, yielding 90% with high purity (m.p. 255–257°C) . Optimization includes varying catalysts (e.g., Pd/C in benzonitrile for intermediates) , reaction time, and solvent systems (e.g., dry benzonitrile for reflux conditions) . NMR (¹H/¹³C) and LCMS are critical for confirming structural integrity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing 2-(1H-benzimidazol-1-yl)benzonitrile derivatives?

Answer:

- ¹H/¹³C NMR : Essential for confirming substituent positions and aromatic proton environments. For example, 7-(4-methoxyphenyl)-substituted derivatives show distinct aromatic multiplet signals at δ 7.36–7.76 ppm .

- LCMS : Validates molecular weight (e.g., m/z 217.38 for the parent compound) .

- Thermal Analysis (TGA/DTA) : Assesses stability; derivatives like 1-(4-chlorobenzyl)-2-(pyridin-2-yl)benzimidazole exhibit degradation onset at ~200°C .

Advanced Research Questions

Q. How can crystallographic data and hydrogen-bonding patterns inform the design of benzimidazole-based materials?

Answer: X-ray crystallography reveals supramolecular interactions. For 4-(1H-benzimidazol-2-yl)benzonitrile, the crystal lattice is stabilized by C–H···N hydrogen bonds and π-π stacking . Graph set analysis (Etter’s method) can classify hydrogen-bond motifs (e.g., R²₂(8) patterns) to predict packing efficiency and solubility . Such data guide the engineering of co-crystals or metal-organic frameworks (MOFs) for catalytic applications.

Q. What strategies resolve contradictions in reported reactivity of benzimidazole-nitrile derivatives under varying conditions?

Answer: Discrepancies arise from substituent electronic effects and reaction media. For instance:

- Brominated intermediates (e.g., 2-(bromomethyl)benzonitrile) require strict anhydrous conditions to avoid hydrolysis .

- Pd/C-catalyzed reactions in benzonitrile favor dehalogenation, while polar aprotic solvents promote cyclization .

Systematic kinetic studies and DFT calculations (e.g., transition state modeling) can clarify mechanistic pathways .

Q. How can computational methods predict biological activity and optimize benzimidazole-nitrile derivatives?

Answer:

- Molecular Docking : Screens derivatives against targets like tubulin or kinases. For example, naphthalene-substituted benzimidazoles show anticancer activity via tubulin inhibition .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Anticonvulsant derivatives with phenoxymethyl groups exhibit enhanced potency due to lipophilicity and hydrogen-bond donor capacity .

- ADMET Predictions : Assess pharmacokinetics, prioritizing derivatives with low CYP inhibition and high blood-brain barrier permeability .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies of substituted derivatives?

Answer:

- Substituent Variation : Introduce electron-withdrawing (e.g., -CN, -NO₂) or donating (e.g., -OCH₃) groups at the 4-position of the benzonitrile moiety to modulate electronic effects .

- Bioisosteric Replacement : Replace the nitrile with triazoles or thiazoles to enhance metabolic stability .

- In Vitro Assays : Use cell lines (e.g., HUVECs, BJ fibroblasts) to evaluate cytotoxicity and selectivity .

Q. How do reaction mechanisms differ between thermal and photochemical pathways for synthesizing benzimidazole-nitrile hybrids?

Answer:

- Thermal Pathways : Proceed via radical intermediates in Pd/C-catalyzed reactions, favoring aryl-aryl coupling .

- Photochemical Routes : Utilize [2+2] cycloadditions or Norrish-type cleavage, as seen in o-stilbene-methyl sydnone systems .

Time-resolved spectroscopy (e.g., transient absorption) and trapping experiments (e.g., TEMPO for radicals) elucidate intermediates .

Q. What protocols ensure the stability of sensitive intermediates like 2-(bromomethyl)benzonitrile during synthesis?

Answer:

- Purification : Flash column chromatography (FCC) with silica gel stabilizes brominated intermediates .